molecular formula C17H19ClN4O2S B2677451 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide CAS No. 1105248-16-5

4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide

Cat. No. B2677451
CAS RN: 1105248-16-5
M. Wt: 378.88
InChI Key: SIQCONZIDAMERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a key role in the regulation of gene expression by modifying the acetylation status of histone and non-histone proteins. ACY-1215 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

Mechanism of Action

The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide involves inhibition of HDAC6, which leads to the accumulation of acetylated proteins, including histones and non-histone proteins. This, in turn, leads to changes in gene expression and cellular signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide are diverse and depend on the specific disease or condition being studied. In cancer, 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and enhance the anti-tumor activity of other chemotherapeutic agents. In neurodegenerative disorders, 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide has been shown to reduce inflammation and oxidative stress, improve cognitive function, and have neuroprotective effects. In autoimmune diseases, 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide has been shown to suppress the activity of immune cells and reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide in lab experiments include its specificity for HDAC6, its ability to penetrate the blood-brain barrier, and its potential therapeutic applications in various diseases. However, the limitations of using 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide in lab experiments include its relatively short half-life, its potential toxicity at high doses, and the need for further studies to determine its optimal dosing and administration.

Future Directions

There are several future directions for research on 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide. One area of interest is the development of combination therapies that include 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide and other chemotherapeutic agents for the treatment of cancer. Another area of interest is the development of 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to determine the optimal dosing and administration of 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide for its therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide involves several steps, starting with the reaction of 2-chlorobenzylamine with butyric anhydride to form N-(2-chlorobenzyl)butanamide. This intermediate is then reacted with 6-amino-3-picoline to form 4-((6-amino-3-pyridazinyl)thio)-N-(2-chlorobenzyl)butanamide. The final step involves acetylation of the amino group to form 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide.

Scientific Research Applications

4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative disorders, and autoimmune diseases. In cancer, 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as bortezomib and lenalidomide.
In neurodegenerative disorders, 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease.
In autoimmune diseases, 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide has been shown to suppress the activity of immune cells, such as T cells and B cells, and reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.

properties

IUPAC Name

4-(6-acetamidopyridazin-3-yl)sulfanyl-N-[(2-chlorophenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-12(23)20-15-8-9-17(22-21-15)25-10-4-7-16(24)19-11-13-5-2-3-6-14(13)18/h2-3,5-6,8-9H,4,7,10-11H2,1H3,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQCONZIDAMERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.